MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer MPC-2130 exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Properties
Product Name
MPC-2130
IUPAC Name
NONE
Solubility
Soluble in DMSO, not soluble in water.
Synonyms
MPC2130; MPC-2130; MPC 2130.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-Lauroyl-rac-glycerol is a monoacylglycerol that contains lauric acid at the sn-1 position. It is active against pneumococci, group A streptococci, β-hemolytic non-group A streptococci, corynebacteria, N. asteroides, micrococci, S. aureus, S. epidermidis, and C. albicans (MICs = 0.045-0.09 μmol/ml). It is also active against a panel of 16 fungi when used at a concentration of 0.1% in growth media. Dietary administration of 1-lauroyl-rac-glycerol (2% w/w) reduces S. mutans colony forming units (CFUs) on tooth surfaces and severity of sucrose-induced dental caries in rats. Monolaurin, also known as Glyceryl monolaurate, is a surfactant and emulsifer found in coconut oil. It inhibitis growth of Staphylococcus, Streptococcus, Gardnerella, Candida, and Haemophilus, and decreases production of pro-inflammatory cytokines.
Montelukast is a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Upon administration, montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including migration of eosinophils and neutrophils, adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation, increased airway edema, increased capillary permeability, and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells. Montelukast is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma and has been linked to rare cases of clinically apparent liver injury. Montelukast, also known as singulair or brondilat, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. Montelukast is a drug which is used for the treatment of asthma. Montelukast is considered to be a practically insoluble (in water) and relatively neutral molecule. Montelukast has been detected in multiple biofluids, such as urine and blood. Within the cell, montelukast is primarily located in the cytoplasm and membrane (predicted from logP). Montelukast can be converted into montelukast nitrile.
Monuron belongs to the arylurea family of herbicides, which is widely used in agriculture. Monuron appears as white crystalline solid or white powder with a slight odor. Melting point 175°C. Moderately toxic by ingestion. Used as an herbicide. Monuron is a member of the class of phhenylureas that is urea in which one of the nitrogens is substituted by a p-chlorophenyl group while the other is substituted by two methyl groups. It has a role as a herbicide, a xenobiotic and an environmental contaminant. It is a member of monochlorobenzenes and a member of phenylureas.
Potent, selective leukotriene D4 antagonist (Ki = 0.18 nM). Specific CysLT1 receptor antagonist. Shows anti-inflammatory and anti-Asthmatic effects. Orally active. Active in vitro and in vivo. Montelukast is a cysteinyl leukotriene 1 (CysLT1) receptor antagonist (IC50 = 4.9 nM in HEK293 cell membranes expressing the human receptor). It is selective for CysLT1 over CysLT2 receptors (IC50 = >10,000 nM in COS-7 cell membranes expressing the human receptor). Montelukast inhibits bronchoconstriction induced by leukotriene D4 (LTD4;) in anesthetized guinea pigs (ED50 = 69 nmol/kg, p.o.). It inhibits ovalbumin-induced airway hyperresponsiveness and increases in the number of total cells and eosinophils in bronchoalveolar lavage fluid (BALF) in a mouse model of allergic asthma when administered at doses of 3 and 10 mg/kg. Formulations containing montelukast have been used in the treatment of asthma, allergic rhinitis, and exercise-induced bronchoconstriction. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Montelukast Sodium is an orally administered leukotriene receptor antagonist drug that acts by inhibiting the cysteinyl leukotriene (CysLT1) receptor. It is effective against leukotrienes responsible for bronchoconstriction and inflammation of the airways leading to asthma problems. Montelukast Sodium is the orally bioavailable monosodium salt of montelukast, a selective cysteinyl leukotriene receptor antagonist with anti-inflammatory and bronchodilating activities. Montelukast selectively and competitively blocks the cysteinyl leukotriene 1 (CysLT1) receptor, preventing binding of the inflammatory mediator leukotriene D4 (LTD4). Inhibition of LTD4 activity results in inhibition of leukotriene-mediated inflammatory events including: migration of eosinophils and neutrophils; adhesion of leukocytes to vascular endothelium, monocyte and neutrophil aggregation; increased airway edema; increased capillary permeability; and bronchoconstriction. The CysLT1 receptor is found in a number of tissues including spleen, lung, placenta, small intestine, and nasal mucosa, and in a variety of cell types including monocyte/macrophages, mast cells, eosinophils, CD34-positive hemopoietic progenitor cells, neutrophils and endothelial cells. Montelukast sodium is an organic sodium salt. It contains a montelukast(1-). Montelukast is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma and has been linked to rare cases of clinically apparent liver injury.
Mopidamol is a derivative of dipyridamole that is a phosphodiesterase inhibitor, with potential antiplatelet activity. Mopidamol inhibits the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by cyclic nucleotide phosphodiesterases; thus, cAMP- and cGMP-dependent processes are potentiated. This leads to the induction of prostacyclin synthesis, the inhibition of thromboxane B2 synthesis and prevention of platelet activation and aggregation. Mopidamol is a tertiary amino compound and a dialkylarylamine. A phosphodiesterase inhibitor which inhibits platelet aggregation. Formerly used as an antineoplastic.
Moprolol, also known as dl-moprolol, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Moprolol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Moprolol is a member of methoxybenzenes.